Cas no 1214374-70-5 ((2'-Fluorobiphenyl-3-yl)(methyl)sulfane)

(2'-Fluorobiphenyl-3-yl)(methyl)sulfane 化学的及び物理的性質
名前と識別子
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- (2'-Fluorobiphenyl-3-yl)(methyl)sulfane
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- インチ: 1S/C13H11FS/c1-15-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14/h2-9H,1H3
- InChIKey: BMOFNIPDAQTFRI-UHFFFAOYSA-N
- ほほえんだ: S(C)C1=CC=CC(=C1)C1C=CC=CC=1F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 195
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 25.3
(2'-Fluorobiphenyl-3-yl)(methyl)sulfane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011002090-250mg |
(2'-Fluorobiphenyl-3-yl)(methyl)sulfane |
1214374-70-5 | 97% | 250mg |
$499.20 | 2023-09-04 | |
Alichem | A011002090-1g |
(2'-Fluorobiphenyl-3-yl)(methyl)sulfane |
1214374-70-5 | 97% | 1g |
$1460.20 | 2023-09-04 | |
Alichem | A011002090-500mg |
(2'-Fluorobiphenyl-3-yl)(methyl)sulfane |
1214374-70-5 | 97% | 500mg |
$847.60 | 2023-09-04 |
(2'-Fluorobiphenyl-3-yl)(methyl)sulfane 関連文献
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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10. Book reviews
(2'-Fluorobiphenyl-3-yl)(methyl)sulfaneに関する追加情報
Introduction to (2'-Fluorobiphenyl-3-yl)(methyl)sulfane (CAS No: 1214374-70-5)
(2'-Fluorobiphenyl-3-yl)(methyl)sulfane, identified by the CAS number 1214374-70-5, is a fluorinated biphenyl derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to a class of molecules known for their unique electronic and steric properties, making them valuable scaffolds for the development of novel bioactive agents.
The structural motif of (2'-Fluorobiphenyl-3-yl)(methyl)sulfane features a sulfur atom bridging a biphenyl ring substituted with a fluorine atom at the 2'-position. This specific arrangement imparts distinct chemical and biological characteristics, which have been explored in various contexts, particularly in medicinal chemistry. The presence of the fluorine atom, a well-known pharmacophore, enhances the lipophilicity and metabolic stability of the molecule, attributes that are often sought after in drug design.
In recent years, there has been a surge in research focusing on fluorinated aromatic compounds due to their ability to modulate biological targets with high specificity. (2'-Fluorobiphenyl-3-yl)(methyl)sulfane exemplifies this trend, as it has been investigated for its potential applications in the synthesis of small-molecule inhibitors targeting various diseases. Its molecular structure allows for diverse functionalization, enabling chemists to tailor its properties for specific therapeutic purposes.
One of the most compelling aspects of (2'-Fluorobiphenyl-3-yl)(methyl)sulfane is its role as a building block in the synthesis of more complex pharmacophores. Researchers have leveraged its scaffold to develop molecules with enhanced binding affinity and selectivity towards enzymes and receptors involved in critical biological pathways. For instance, studies have demonstrated its utility in designing inhibitors for kinases and other enzymes implicated in cancer and inflammatory diseases.
The fluorine atom in (2'-Fluorobiphenyl-3-yl)(methyl)sulfane plays a pivotal role in modulating the compound's interactions with biological targets. Fluorine's ability to influence electronic distribution and steric hindrance has been harnessed to improve drug-like properties such as solubility, bioavailability, and resistance to metabolic degradation. These attributes are crucial for the development of drugs that can effectively reach their targets within the body.
In addition to its pharmaceutical applications, (2'-Fluorobiphenyl-3-yl)(methyl)sulfane has shown promise in agrochemical research. Its structural features make it a suitable candidate for developing novel pesticides and herbicides that exhibit high efficacy while minimizing environmental impact. The compound's unique properties have been explored in formulations designed to target specific pests and weeds, offering a greener alternative to traditional agrochemicals.
The synthesis of (2'-Fluorobiphenyl-3-yl)(methyl)sulfane involves sophisticated organic chemistry techniques that highlight its complexity as a molecular entity. Advanced synthetic methodologies have been employed to construct its fluorinated biphenyl core, ensuring high yield and purity. These synthetic strategies often involve cross-coupling reactions, fluorination techniques, and sulfuration processes, all of which contribute to the compound's intricate structure.
Ongoing research continues to uncover new applications for (2'-Fluorobiphenyl-3-yl)(methyl)sulfane and its derivatives. Scientists are exploring its potential in materials science, where its electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs). Additionally, its role in nanotechnology is being investigated, with studies suggesting its utility in constructing novel nanomaterials with tailored properties.
The development of computational models and high-throughput screening techniques has further accelerated the exploration of (2'-Fluorobiphenyl-3-yl)(methyl)sulfane's potential applications. These tools enable researchers to predict how modifications to the molecule might affect its biological activity, facilitating the rapid identification of promising candidates for further investigation. Such advancements are critical in modern drug discovery pipelines, where efficiency and precision are paramount.
In conclusion, (2'-Fluorobiphenyl-3-yl)(methyl)sulfane (CAS No: 1214374-70-5) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural features and versatile chemical properties make it an invaluable tool for researchers striving to develop innovative solutions in pharmaceuticals, agrochemicals, materials science, and beyond. As our understanding of molecular interactions continues to evolve, compounds like (2'-Fluorobiphenyl-3-yl)(methyl)sulfane will undoubtedly play a pivotal role in shaping the future of science and technology.
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